molecular formula C23H32N2O5 B1192560 DMAKO-20

DMAKO-20

Numéro de catalogue: B1192560
Poids moléculaire: 416.52
Clé InChI: CKZRQKQMASLJKO-KWPRHPNPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DMAKO-20 is a multi-target anticancer prodrug activated by the tumor specific CYP1B1 enzyme. This compound potently inhibits HCT-15, HCT-116 and K562 cells growth, and shows moderate anti-proliferative activity towards MDA-MB-231, HepG2, PANC, Bel7402 and MGC803 cancer cells, while being nontoxic to the human normal VEC and HSF cells.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

DMAKO-20 is characterized by its ability to undergo bioactivation through cytochrome P450 enzymes, particularly CYP1B1, which is overexpressed in various cancer types. Upon activation, this compound generates reactive metabolites that exert cytotoxic effects specifically on cancer cells while sparing normal cells. The compound has demonstrated potent growth inhibitory effects against several cancer cell lines:

  • HCT-15 : IC50 < 1 μM
  • HCT-116 : IC50 < 1 μM
  • K562 : IC50 < 1 μM
  • MDA-MB-231 (breast cancer): IC50 < 10 μM
  • HepG2 (liver cancer): IC50 < 10 μM

In vivo studies have shown that this compound can significantly reduce tumor volume in xenograft models without causing noticeable toxicity to normal tissues .

Anticancer Activity

This compound has been primarily studied for its anticancer properties. Its selective cytotoxicity against melanoma cells has been highlighted in multiple studies. For instance, it was found that this compound induced apoptosis in B16/F10 melanoma cells through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Table 1: Anticancer Efficacy of this compound

Cancer Cell LineIC50 (μM)Mechanism of Action
HCT-15< 1Apoptosis induction via mitochondrial pathways
HCT-116< 1Direct nucleophilic alkylation
K562< 1Activation of mitochondrial apoptosis
MDA-MB-231< 10Induction of reactive oxygen species
HepG2< 10CYP1B1-mediated activation

Combination Therapy

Recent studies have explored the potential of combining this compound with other chemotherapeutic agents. For example, it has been shown to enhance the efficacy of 5-fluorouracil and oxaliplatin in gastric cancer models, indicating its role as a chemosensitizer . This combination therapy approach could be particularly beneficial for overcoming drug resistance commonly seen in cancer treatments.

Study on Melanoma

A significant study investigated the expression levels of CYP1B1 in melanoma tissues and its correlation with the efficacy of this compound. The findings revealed that high CYP1B1 expression correlated with increased sensitivity to this compound, suggesting that this compound could be tailored for patients with specific molecular profiles .

Nano-delivery Systems

Recent advancements have also focused on developing nano-delivery systems for this compound. A study demonstrated a bio-responsive cetuximab-conjugated delivery system that effectively targeted both K-Ras mutant and wild-type colorectal cancer cells. This innovative approach enhances the therapeutic index of this compound while minimizing systemic toxicity .

Propriétés

Formule moléculaire

C23H32N2O5

Poids moléculaire

416.52

Nom IUPAC

(1E,4E)-6-((S)-1-(Isopentyloxy)-4-methylpent-3-en-1-yl)-5,8-dimethoxynaphthalene-1,4-dione dioxime

InChI

InChI=1S/C23H32N2O5/c1-14(2)7-10-19(30-12-11-15(3)4)16-13-20(28-5)21-17(24-26)8-9-18(25-27)22(21)23(16)29-6/h7-9,13,15,19,26-27H,10-12H2,1-6H3/b24-17+,25-18+/t19-/m0/s1

Clé InChI

CKZRQKQMASLJKO-KWPRHPNPSA-N

SMILES

COC1=CC([C@@H](OCCC(C)C)C/C=C(C)\C)=C(OC)C2=C1/C(C=C/C2=N\O)=N/O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

DMAKO20;  DMAKO 20;  DMAKO-20

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DMAKO-20
Reactant of Route 2
Reactant of Route 2
DMAKO-20
Reactant of Route 3
DMAKO-20
Reactant of Route 4
DMAKO-20
Reactant of Route 5
DMAKO-20
Reactant of Route 6
DMAKO-20

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.